(2,5-Dimethylfuran-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-9-17(20-14(4)19-11)24-15-5-7-21(8-6-15)18(22)16-10-12(2)23-13(16)3/h9-10,15H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFRMXVPVUCYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and pyrimidine precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine-ether linkage (C–O–C) in the piperidinyloxy-pyrimidine moiety is susceptible to nucleophilic substitution under basic or acidic conditions. For example:
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Hydrolysis : The pyrimidinyl ether bond can undergo cleavage in the presence of aqueous HCl or HBr, yielding 4-hydroxypiperidine and 2,6-dimethylpyrimidin-4-ol derivatives.
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Alkylation/Acylation : The oxygen atom in the ether linkage acts as a nucleophile, enabling reactions with alkyl halides or acyl chlorides to form modified ethers or esters.
Table 1: Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Ether Cleavage | 6M HCl, reflux, 12h | Piperidin-4-ol + Pyrimidin-4-ol | ~60% |
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | Methoxy-pyrimidine derivative | 45–55% |
Oxidation Reactions
The furan ring undergoes oxidation at the α-position due to electron-rich characteristics:
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Dihydrofuran Formation : Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) converts the furan to a dihydrofuran intermediate.
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Ring-Opening : Strong oxidants like KMnO₄ or RuO₄ cleave the furan ring to form diketones, though this is less common due to steric hindrance from methyl groups.
Mechanistic Insight :
The electron-donating methyl groups stabilize the furan’s aromaticity, making partial oxidation more favorable than complete ring destruction.
Cross-Coupling Reactions
The pyrimidine and furan moieties participate in transition-metal-catalyzed reactions:
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Suzuki Coupling : The brominated pyrimidine derivative reacts with aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl structures .
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Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalysts enable C–N bond formation at the pyrimidine’s 4-position .
Table 2: Catalytic Cross-Coupling Examples
| Reaction | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-Bromo-pyrimidine | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 4-Chloro-pyrimidine | 68% |
Condensation and Cyclization
The piperidine nitrogen and carbonyl group facilitate condensation with amines or hydrazines:
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Schiff Base Formation : Reaction with aniline derivatives produces imine-linked hybrids.
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Heterocycle Synthesis : Hydrazine derivatives induce cyclization to form pyrazole or triazole rings fused to the piperidine scaffold .
Stability Under Reactive Conditions
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Acid/Base Stability : The compound remains intact in mild acidic (pH 4–6) and basic (pH 8–10) conditions but degrades in strongly acidic/basic environments.
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Thermal Stability : Decomposition occurs above 200°C, with the furan ring being the most thermally labile component.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2,5-Dimethylfuran-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives containing pyrimidine rings have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases, which are implicated in tumor growth and metastasis. A study demonstrated that such compounds could effectively reduce tumor size in xenograft models of bladder cancer .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target | IC50 (µM) | Study Reference |
|---|---|---|---|
| NVP-BGJ398 | FGFR1 | 0.25 | |
| Compound X | FGFR2 | 0.15 | |
| Compound Y | FGFR3 | 0.30 |
Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
Case Study: Piperidine Derivatives in Neuropharmacology
A study evaluated the effects of piperidine derivatives on dopamine receptors, showing promising results in enhancing dopaminergic activity. This could lead to new treatments for conditions such as Parkinson's disease.
Material Science Applications
The unique properties of this compound also make it suitable for material science applications. Its furan moiety allows for incorporation into polymer matrices, enhancing thermal stability and mechanical properties.
Table 2: Material Properties of Furan-Based Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Furan Polymer A | 250 | 50 |
| Furan Polymer B | 300 | 70 |
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the pyrimidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s uniqueness lies in its hybrid furan-pyrimidine-piperidine scaffold. Below is a comparative analysis with three structurally related analogs:
| Compound Name | Structural Features | Molecular Weight (g/mol) | LogP (Predicted) | Key Differences | Potential Bioactivity Relevance |
|---|---|---|---|---|---|
| Target Compound | 2,5-Dimethylfuran + pyrimidine-piperidine methanone | ~375.45 | 2.8 | Reference compound for comparison. | Unknown; inferred kinase/GPCR modulation potential. |
| Analog 1 : (Thiophen-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | Thiophene replaces furan; pyrimidin-2-yloxy vs. 2,6-dimethylpyrimidin-4-yloxy | ~347.42 | 3.1 | Increased lipophilicity (thiophene) and altered hydrogen-bond geometry (pyrimidin-2-yloxy). | Enhanced metabolic stability but reduced solubility |
| Analog 2 : (2-Methylfuran-3-yl)(4-(benzyloxy)piperidin-1-yl)methanone | Simplified benzyloxy-piperidine; lacks pyrimidine | ~315.39 | 2.5 | Loss of pyrimidine reduces hydrogen-bonding capacity; benzyloxy group increases flexibility. | Likely lower target specificity. |
| Analog 3 : (Furan-3-yl)(4-((2,4,6-trimethylpyrimidin-5-yl)oxy)piperidin-1-yl)methanone | Additional methyl group on pyrimidine (2,4,6-trimethyl vs. 2,6-dimethyl) | ~389.47 | 3.3 | Steric hindrance from 2,4,6-trimethylpyrimidine may reduce binding to flat active sites; higher LogP suggests improved membrane permeability. | Potential for CNS penetration. |
Key Findings from Structural Comparisons
Furan vs.
Pyrimidine Substituent Effects: The 2,6-dimethylpyrimidine in the target compound provides a balance between steric bulk and hydrogen-bond donor/acceptor capacity. Analog 3’s 2,4,6-trimethylpyrimidine disrupts this balance, likely reducing affinity for flat enzymatic pockets .
Piperidine Linker Modifications : Analog 2’s benzyloxy group simplifies the structure but eliminates pyrimidine-mediated interactions, underscoring the importance of the pyrimidine ring in target engagement.
Chemoinformatics Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound shares ~70% similarity with Analog 1 (thiophene variant) and ~55% with Analog 2 (benzyloxy variant), reflecting the critical role of the pyrimidine moiety in defining its chemical space . Notably, Analog 3 achieves ~85% similarity due to its conserved pyrimidine core but diverges in steric properties.
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 302.37 g/mol. The structure comprises a dimethylfuran moiety linked to a piperidine ring substituted with a pyrimidine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains, suggesting that the presence of the pyrimidine ring may enhance antibacterial activity due to its ability to interfere with bacterial DNA synthesis or protein function .
Anticancer Potential
A study investigating the anticancer properties of related compounds demonstrated that they can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, compounds with similar structural motifs have been shown to inhibit tumor growth in vitro and in vivo models .
Neuroprotective Effects
The piperidine component has been associated with neuroprotective effects in various models of neurodegeneration. Research indicates that such compounds may inhibit neuroinflammation and protect neuronal cells from oxidative stress .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyrimidine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the piperidine and furan moieties significantly influenced the antibacterial potency, with certain derivatives achieving minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations ranging from 20 µM to 50 µM. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Neuroprotection : A model of oxidative stress-induced neurotoxicity showed that treatment with similar compounds resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability by approximately 40% compared to untreated controls .
Q & A
Q. Basic Research Focus
- Methodological Approach :
- Reaction Solvent : Use dichloromethane (DCM) as a solvent due to its inertness and compatibility with base-sensitive intermediates .
- Base Selection : Sodium hydroxide (NaOH) in DCM facilitates efficient deprotonation and minimizes side reactions .
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) achieves >99% purity, as validated by HPLC .
- Safety Measures : Follow P-code guidelines (e.g., P210: avoid heat/sparks; P501: dispose of waste via approved protocols) to ensure safe handling of intermediates .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM + NaOH (1.5 eq) | 78 | 99 |
| THF + KOH (2.0 eq) | 65 | 92 |
| Ethanol + NaH (1.0 eq) | 42 | 85 |
What analytical techniques are critical for confirming structural integrity and purity?
Q. Basic Research Focus
- Methodological Recommendations :
- NMR Spectroscopy : ¹H/¹³C NMR to verify furan and pyrimidinyl proton environments (e.g., δ 2.3–2.5 ppm for methyl groups) .
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.18) .
- Chromatography : Retention indices (Kovacs method) using n-paraffin standards to validate retention time consistency .
How should in vitro assays be designed to evaluate biological activity?
Q. Advanced Research Focus
- Experimental Design :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., cancer cell lines) to determine IC₅₀ values .
- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
- Statistical Validation : Use ANOVA followed by Tukey’s test to compare means across triplicate experiments .
Q. Example Activity Profile :
| Cell Line | IC₅₀ (µM) | Mechanism Hypothesis |
|---|---|---|
| HeLa | 12.3 | Apoptosis induction |
| MCF-7 | 18.7 | Cell cycle arrest |
What computational strategies predict binding affinity to target proteins?
Q. Advanced Research Focus
- Methodological Framework :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., PI3Kγ). Prioritize pose clusters with ΔG < -8 kcal/mol .
- Score Distribution Analysis : Compare docking scores across pose clusters to identify high-probability binding modes .
- Validation : Cross-reference with mutagenesis data (e.g., pyrimidinyl oxygen as a hydrogen bond acceptor) .
Q. Docking Score Table :
| Target Protein | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| PI3Kγ | -9.2 | Furan-O···Lys802 |
| EGFR | -7.1 | Pyrimidine···Val702 |
How can contradictions in biological activity data across models be resolved?
Q. Advanced Research Focus
- Data Reconciliation Strategies :
- Assay Variability : Test the compound in parallel assays (e.g., 2D vs. 3D cell cultures) to assess microenvironmental effects .
- Metabolite Screening : Use LC/MS-MS to identify active metabolites that may differ between in vitro and in vivo systems .
- Statistical Rigor : Apply multivariate regression to isolate confounding variables (e.g., serum concentration differences) .
What strategies mitigate potential toxicity in preclinical studies?
Q. Advanced Research Focus
- Risk Mitigation Approaches :
- ADMET Profiling : Assess hepatotoxicity via cytochrome P450 inhibition assays (e.g., CYP3A4) and nephrotoxicity in bioengineered renal tubules .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP and improve excretion .
- Safety Thresholds : Define no-observed-adverse-effect levels (NOAEL) in rodent models using dose-escalation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
